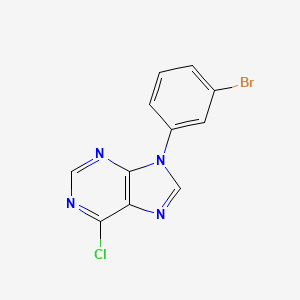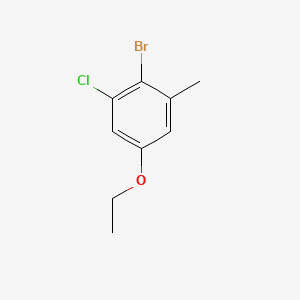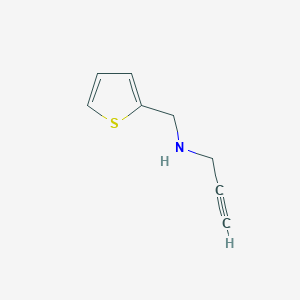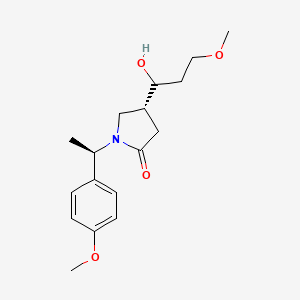
2,5-Dichloro-3-iodobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-3-iodobenzaldehyde is an organic compound with the molecular formula C7H3Cl2IO. It is a derivative of benzaldehyde, where the benzene ring is substituted with two chlorine atoms at the 2 and 5 positions and an iodine atom at the 3 position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3-iodobenzaldehyde can be achieved through several methods. One common approach involves the iodination of 2,5-dichlorobenzaldehyde. This reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the desired position .
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dichloro-3-iodobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
Substitution: Various substituted benzaldehydes.
Oxidation: 2,5-Dichloro-3-iodobenzoic acid.
Reduction: 2,5-Dichloro-3-iodobenzyl alcohol.
Applications De Recherche Scientifique
2,5-Dichloro-3-iodobenzaldehyde is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Dichloro-3-iodobenzaldehyde depends on the specific reactions it undergoes. In substitution reactions, the electron-withdrawing effects of the chlorine and iodine atoms influence the reactivity of the benzaldehyde ring. In oxidation and reduction reactions, the aldehyde group is the primary site of chemical transformation. The compound’s reactivity is also influenced by the steric and electronic effects of the substituents on the benzene ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dichlorobenzaldehyde: Lacks the iodine atom, making it less reactive in certain coupling reactions.
3,5-Dichloro-2-hydroxybenzaldehyde: Contains a hydroxyl group instead of an iodine atom, leading to different reactivity and applications.
2-Hydroxy-5-iodobenzaldehyde: Contains a hydroxyl group and an iodine atom, used in different synthetic applications.
Uniqueness
2,5-Dichloro-3-iodobenzaldehyde is unique due to the presence of both chlorine and iodine atoms, which provide a combination of electron-withdrawing effects and steric hindrance. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations .
Propriétés
Formule moléculaire |
C7H3Cl2IO |
|---|---|
Poids moléculaire |
300.90 g/mol |
Nom IUPAC |
2,5-dichloro-3-iodobenzaldehyde |
InChI |
InChI=1S/C7H3Cl2IO/c8-5-1-4(3-11)7(9)6(10)2-5/h1-3H |
Clé InChI |
AKJQRIDHVHUHAS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C=O)Cl)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine](/img/structure/B14024391.png)





